molecular formula C15H18N2O3 B5380829 (3S*,4R*)-4-(hydroxymethyl)-1-(1H-indol-7-ylcarbonyl)-3-piperidinol

(3S*,4R*)-4-(hydroxymethyl)-1-(1H-indol-7-ylcarbonyl)-3-piperidinol

Cat. No. B5380829
M. Wt: 274.31 g/mol
InChI Key: NQRZJVRUOWUPCO-DGCLKSJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4R*)-4-(hydroxymethyl)-1-(1H-indol-7-ylcarbonyl)-3-piperidinol is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of indole alkaloids, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of (3S*,4R*)-4-(hydroxymethyl)-1-(1H-indol-7-ylcarbonyl)-3-piperidinol involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of acetylcholinesterase (AChE), which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
(3S*,4R*)-4-(hydroxymethyl)-1-(1H-indol-7-ylcarbonyl)-3-piperidinol has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). It also increases the levels of antioxidants, such as glutathione and superoxide dismutase (SOD). In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using (3S*,4R*)-4-(hydroxymethyl)-1-(1H-indol-7-ylcarbonyl)-3-piperidinol in lab experiments is its diverse biological activities. It has been shown to have anticancer, anti-inflammatory, and neuroprotective properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the study of (3S*,4R*)-4-(hydroxymethyl)-1-(1H-indol-7-ylcarbonyl)-3-piperidinol. One of the directions is the development of new drugs based on this compound for the treatment of cancer, inflammation, and neurodegenerative disorders. Another direction is the study of its potential use as a dietary supplement for the prevention of oxidative stress and cognitive decline. In addition, further studies are needed to elucidate the molecular mechanisms underlying its diverse biological activities and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of (3S*,4R*)-4-(hydroxymethyl)-1-(1H-indol-7-ylcarbonyl)-3-piperidinol involves several steps. One of the commonly used methods involves the reaction of indole-7-carboxaldehyde with (S)-proline methyl ester to form an imine intermediate. This intermediate is then reduced with sodium borohydride to yield (3S*,4R*)-4-(hydroxymethyl)-1-(1H-indol-7-ylcarbonyl)-3-piperidinol. Another method involves the use of L-proline instead of (S)-proline methyl ester.

Scientific Research Applications

(3S*,4R*)-4-(hydroxymethyl)-1-(1H-indol-7-ylcarbonyl)-3-piperidinol has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and neuroprotective properties. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

[(3S,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]-(1H-indol-7-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c18-9-11-5-7-17(8-13(11)19)15(20)12-3-1-2-10-4-6-16-14(10)12/h1-4,6,11,13,16,18-19H,5,7-9H2/t11-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRZJVRUOWUPCO-DGCLKSJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1CO)O)C(=O)C2=CC=CC3=C2NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@H]1CO)O)C(=O)C2=CC=CC3=C2NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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